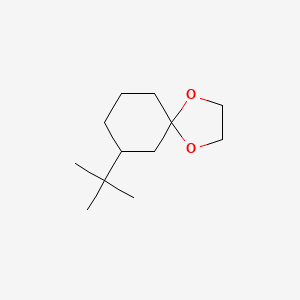

7-(1,1-Dimethylethyl)-1,4-dioxaspiro(4.5)decane

Description

BenchChem offers high-quality 7-(1,1-Dimethylethyl)-1,4-dioxaspiro(4.5)decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(1,1-Dimethylethyl)-1,4-dioxaspiro(4.5)decane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

49673-70-3 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

7-tert-butyl-1,4-dioxaspiro[4.5]decane |

InChI |

InChI=1S/C12H22O2/c1-11(2,3)10-5-4-6-12(9-10)13-7-8-14-12/h10H,4-9H2,1-3H3 |

InChI Key |

NPSDJGXZMLTNLN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCCC2(C1)OCCO2 |

Origin of Product |

United States |

Foundational & Exploratory

7-(1,1-Dimethylethyl)-1,4-dioxaspiro[4.5]decane: A Technical Guide to the Conformationally Locked Ketal

Executive Summary

In the architecture of organic synthesis and stereochemical analysis, 7-(1,1-Dimethylethyl)-1,4-dioxaspiro[4.5]decane (CAS: 49673-70-3) serves a dual function: it is a robust protecting group and a critical conformational anchor. Structurally, this molecule is the ethylene ketal of 3-tert-butylcyclohexanone . Its utility is defined by the bulky tert-butyl group, which exerts a profound steric demand, effectively "locking" the cyclohexane ring into a single chair conformation.

For researchers in drug discovery and fragrance chemistry, this molecule offers a predictable stereochemical template. Unlike flexible cyclohexane derivatives that flip rapidly between conformers, this spiro-ketal provides a rigid scaffold, allowing for precise study of axial vs. equatorial attack vectors during subsequent functionalization. This guide details its physicochemical profile, synthesis, and application as a stereochemical probe.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The nomenclature of this compound follows IUPAC spiro-system rules. The "7-(1,1-dimethylethyl)" designation places the tert-butyl group at the C7 position of the spiro[4.5]decane system, which corresponds to the C3 position of the parent cyclohexanone.

Table 1: Chemical Identification

| Parameter | Detail |

| IUPAC Name | 7-(1,1-Dimethylethyl)-1,4-dioxaspiro[4.5]decane |

| Common Name | 3-tert-Butylcyclohexanone ethylene ketal |

| CAS Number | 49673-70-3 |

| Molecular Formula | C₁₂H₂₂O₂ |

| Molecular Weight | 198.30 g/mol |

| SMILES | CC(C)(C)C1CCC2(CC1)OCCO2 |

| Structure Type | Spiro-ketal / Conformationally locked cyclohexane |

Table 2: Physical Properties (Experimental & Predicted)

| Property | Value / Range | Context |

| Physical State | Colorless liquid or low-melting solid | Dependent on purity and temperature. |

| Boiling Point | ~115–120 °C @ 15 mmHg | Predicted based on 4-t-butyl analog data. |

| Density | 0.96 ± 0.05 g/mL | Typical for aliphatic ketals. |

| Solubility | Soluble in Et₂O, THF, DCM, Toluene | Lipophilic; insoluble in water. |

| LogP | ~3.2 | High lipophilicity due to t-butyl group. |

Structural & Conformational Analysis

The scientific value of this molecule lies in its rigidity. In unsubstituted cyclohexane, the ring flips rapidly (10⁵ s⁻¹ at RT). However, the tert-butyl group (A-value > 4.9 kcal/mol) creates a massive energetic penalty for the axial position.

The Locking Mechanism

-

Equatorial Preference: To avoid severe 1,3-diaxial interactions, the tert-butyl group at C7 resides almost exclusively in the equatorial position.

-

Ring Rigidity: This anchors the cyclohexane ring, preventing ring flipping.

-

Spiro-Ketal Geometry: The 1,4-dioxolane ring at C5 (the spiro center) is roughly planar or slightly twisted (envelope). This creates a fixed steric environment around the original carbonyl carbon.

Visualization: Synthesis & Conformational Flow

The following diagram illustrates the synthesis from 3-tert-butylcyclohexanone and the resulting locked conformation.

Figure 1: Synthesis pathway and thermodynamic selection of the equatorial conformer.

Synthetic Methodology

The synthesis of 7-(1,1-Dimethylethyl)-1,4-dioxaspiro[4.5]decane is a classic acid-catalyzed protection reaction. The primary challenge is driving the equilibrium forward by removing water, typically via azeotropic distillation.

Protocol: Dean-Stark Ketalization

Objective: Protect 3-tert-butylcyclohexanone as the ethylene ketal.

Reagents:

-

3-tert-Butylcyclohexanone (1.0 equiv)

-

Ethylene Glycol (1.5–2.0 equiv)

-

p-Toluenesulfonic acid (pTSA) monohydrate (0.05 equiv)

-

Solvent: Toluene or Benzene (for azeotrope)

Step-by-Step Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 3-tert-butylcyclohexanone and ethylene glycol to the flask. Dissolve in Toluene (approx. 5 mL per gram of ketone).

-

Catalysis: Add the pTSA catalyst.

-

Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.

-

Insight: The reaction is complete when water evolution ceases (typically 2–4 hours).

-

-

Quench: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (to neutralize acid) followed by brine.

-

Purification: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Isolation: Purify via vacuum distillation or flash chromatography (Hexanes/EtOAc 95:5) if high purity is required.

Validation:

-

IR: Disappearance of the ketone carbonyl stretch (~1715 cm⁻¹).

-

NMR: Appearance of the ketal ethylene bridge signals (multiplet at ~3.9–4.0 ppm).

Applications in Research & Development

Stereochemical Probe

Because the ring is locked, the spiro-ketal serves as a reference point. If the ketal is subjected to reactions (e.g., alpha-bromination followed by substitution), the incoming groups are forced into specific axial or equatorial orientations relative to the tert-butyl anchor. This allows researchers to map the steric trajectory of reagents without the ambiguity of ring flipping.

Fragrance & Olfactory Chemistry

Derivatives of tert-butyl cyclohexanones are prized in the fragrance industry for their woody and amber notes. The ketal itself acts as a "pro-fragrance," slowly hydrolyzing to release the ketone, or as a stable intermediate in the synthesis of more complex esters (e.g., acetylation of related alcohols).

Reaction Workflow Diagram

The following diagram details how this molecule fits into a broader synthetic workflow, specifically regarding protection and deprotection.

Figure 2: Strategic use of the spiro-ketal as a protecting group in multi-step synthesis.

Safety & Handling

While specific toxicological data for this CAS is limited, it should be handled with the standard precautions applicable to aliphatic ketals.

-

Hazards: Likely a skin and eye irritant. Combustible liquid.

-

Stability: Stable under basic and neutral conditions. Hydrolyzes in the presence of aqueous acids and heat.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow hydrolysis by atmospheric moisture.

References

-

National Institute of Standards and Technology (NIST). 1,4-Dioxaspiro[4.5]decane Derivatives - Mass Spectrometry Data. NIST Chemistry WebBook. Available at: [Link]

-

Organic Syntheses. Preparation of Cyclohexanone Ethylene Ketal (General Procedure). Org.[1][2] Synth. 1974, 54, 39. Available at: [Link]

-

PubChem. 7-(1,1-Dimethylethyl)-1,4-dioxaspiro[4.5]decane Compound Summary. National Library of Medicine. Available at: [Link]

-

Eliel, E. L., & Rerick, M. N. Conformational Analysis. V. The Reduction of Cyclohexanones.[1][3] Journal of the American Chemical Society, 1960.[1] (Foundational text on t-butyl locking).

Sources

Technical Guide: 7-tert-Butyl-1,4-dioxaspiro[4.5]decane (CAS 49673-70-3)

[1]

Executive Summary

CAS 49673-70-3 , chemically known as 7-(1,1-dimethylethyl)-1,4-dioxaspiro[4.5]decane , is a specialized bicyclic organic compound belonging to the class of spiro-ketals. It is primarily utilized as a stable intermediate in organic synthesis—serving as the ethylene glycol ketal protection of 3-tert-butylcyclohexanone—and as a functional ingredient in the fragrance industry due to its woody and amber olfactory profile.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthesis methodologies, and application protocols for researchers in medicinal chemistry and fragrance development.

Chemical Identity & Structural Analysis

The molecule features a spiro-junction connecting a six-membered cyclohexane ring (bearing a tert-butyl group) and a five-membered dioxolane ring. The bulky tert-butyl group at position 7 (relative to the spiro center) locks the cyclohexane ring into a rigid chair conformation, significantly influencing its stereochemical reactivity and olfactory properties.

Table 1: Substance Identification

| Parameter | Data |

| CAS Registry Number | 49673-70-3 |

| IUPAC Name | 7-(1,1-dimethylethyl)-1,4-dioxaspiro[4.5]decane |

| Common Synonyms | 3-tert-Butylcyclohexanone ethylene ketal; 7-tert-butyl-1,4-dioxaspiro[4.5]decane |

| Molecular Formula | C₁₂H₂₂O₂ |

| Molecular Weight | 198.30 g/mol |

| SMILES | CC(C)(C)C1CCCC2(C1)OCCO2 |

| InChIKey | NPSDJGXZMLTNLN-UHFFFAOYSA-N |

Physicochemical Properties

The following data represents standard experimental and predicted values for CAS 49673-70-3. The high boiling point and moderate flash point classify it as a stable liquid under standard laboratory conditions.

Table 2: Physical and Chemical Data

| Property | Value | Condition / Note |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | 231.1°C | @ 760 mmHg [1] |

| Density | 0.97 g/cm³ | @ 25°C [1] |

| Flash Point | 87.4°C | Closed Cup [1] |

| Refractive Index | ~1.465 | Estimated |

| Solubility | Insoluble in water | Soluble in EtOH, Et₂O, Toluene, DCM |

| LogP | ~3.1 | Predicted (Hydrophobic) |

Synthesis & Manufacturing Protocol

The industrial and laboratory synthesis of CAS 49673-70-3 follows a classic acid-catalyzed nucleophilic addition mechanism, specifically the ketalization of 3-tert-butylcyclohexanone with ethylene glycol.

Reaction Mechanism

The reaction is reversible and requires the continuous removal of water to drive the equilibrium toward the spiro-ketal product. The bulky tert-butyl group directs the stereochemistry, typically favoring the isomer where the tert-butyl group remains equatorial to minimize 1,3-diaxial interactions.

Figure 1: Acid-catalyzed synthesis pathway via Dean-Stark dehydration.

Experimental Protocol (Standard Laboratory Scale)

Objective: Synthesize 100 g of CAS 49673-70-3.

-

Setup : Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging : Add 3-tert-butylcyclohexanone (0.5 mol, ~77 g) and Ethylene Glycol (0.6 mol, ~37 g) to the flask.

-

Solvent & Catalyst : Add 200 mL of Toluene (azeotropic solvent) and a catalytic amount of p-Toluenesulfonic acid (p-TSA) (~0.5 g).

-

Reflux : Heat the mixture to reflux (bath temp ~130°C). Monitor the collection of water in the Dean-Stark trap.

-

Completion : Continue reflux until water evolution ceases (approx. 3-5 hours).

-

Work-up :

-

Cool the reaction mixture to room temperature.

-

Wash with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the acid catalyst.

-

Wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification : Remove solvent via rotary evaporation. Purify the residue by vacuum distillation to obtain the clear liquid product.

Applications & Utility

Fragrance Chemistry

In the fragrance industry, spiro-ketals are valued for their stability and substantivity. CAS 49673-70-3 provides:

-

Odor Profile : Woody, amber, with subtle herbal/camphoraceous undertones.

-

Stability : Highly stable in alkaline media (soaps, detergents) where free ketones might degrade or cause discoloration.

Organic Synthesis (Protecting Group)

The formation of the dioxolane ring serves as a robust protecting group for the ketone functionality of 3-tert-butylcyclohexanone.

-

Resistance : The ketal is stable to strong bases, nucleophiles (Grignard reagents, hydrides), and oxidants.

-

Deprotection : Easily removed by treatment with aqueous acid (e.g., HCl, H₂SO₄) to regenerate the parent ketone.

Handling & Safety (SDS Summary)

While specific toxicological data for this CAS is limited compared to commodity chemicals, it should be handled with standard precautions for organic intermediates.

-

GHS Classification : Not officially classified as a dangerous good, but treated as an Irritant .

-

Hazard Statements :

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[1]

-

-

Handling : Use in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage : Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation or hydrolysis over long periods.

References

-

Pinpools . (n.d.). 49673-70-3 Product Data. Retrieved February 17, 2026, from [Link]

-

PubChem . (n.d.). Compound Summary: 7-tert-butyl-1,4-dioxaspiro[4.5]decane. National Library of Medicine.[2] Retrieved February 17, 2026, from [Link]

-

BuyersGuideChem . (n.d.). Suppliers and Properties for CAS 49673-70-3. Retrieved February 17, 2026, from [Link]

-

ECHA . (n.d.). Registration Dossier - Chemical Identity. European Chemicals Agency. Retrieved February 17, 2026, from [Link]

Spectroscopic Data Guide: 7-(1,1-Dimethylethyl)-1,4-dioxaspiro[4.5]decane

The following technical guide details the spectroscopic profile of 7-(1,1-Dimethylethyl)-1,4-dioxaspiro[4.5]decane , chemically identified as the ethylene ketal of 3-tert-butylcyclohexanone.

Executive Summary & Structural Logic

Compound Identity: 7-(1,1-Dimethylethyl)-1,4-dioxaspiro[4.5]decane CAS Registry Number: 49673-70-3 Common Name: 3-tert-Butylcyclohexanone ethylene ketal Molecular Formula: C₁₂H₂₂O₂ Molecular Weight: 198.30 g/mol

Structural Distinction (Critical)

It is imperative to distinguish this compound (the 7-isomer ) from its more common regioisomer, the 8-(1,1-dimethylethyl) derivative (4-tert-butylcyclohexanone ethylene ketal).

-

8-Isomer (Para): Possesses a plane of symmetry (

), rendering the ketal protons equivalent (singlet) and simplifying the NMR spectra. -

7-Isomer (Meta - This Topic): The tert-butyl group at position 7 (relative to the spiro center at 5) breaks the molecular symmetry. The molecule is chiral (though often used as a racemate). This lack of symmetry renders the ethylene ketal protons diastereotopic , resulting in complex multiplets rather than a clean singlet.

Synthesis & Sample Preparation

To ensure spectroscopic fidelity, the sample is typically prepared via acid-catalyzed ketalization. Impurities from incomplete conversion (residual ketone) will appear at

Protocol: Acid-Catalyzed Ketalization

-

Reagents: 3-tert-Butylcyclohexanone (1.0 eq), Ethylene Glycol (5.0 eq), p-Toluenesulfonic acid (pTsOH, 0.05 eq).

-

Solvent: Benzene or Toluene (anhydrous).

-

Apparatus: Dean-Stark trap for azeotropic water removal.

-

Procedure: Reflux until water evolution ceases (approx. 4-6 hours).

-

Workup: Wash with sat. NaHCO₃, brine, dry over MgSO₄, and concentrate.

-

Purification: Vacuum distillation or flash chromatography (Hexanes/EtOAc 9:1).

Visualization: Synthesis Workflow

Caption: Acid-catalyzed condensation of 3-tert-butylcyclohexanone with ethylene glycol.

Spectroscopic Profile

A. Infrared Spectroscopy (FT-IR)

The conversion from ketone to ketal is most easily monitored by the disappearance of the carbonyl stretch.

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

| C-H Stretch | 2960 - 2850 | Alkyl C-H (Strong, characteristic of t-butyl & cyclohexane) |

| C=O Stretch | Absent | Absence confirms complete ketalization (Ketone appears ~1715 cm⁻¹) |

| C-O-C Stretch | 1080 - 1150 | Cyclic Ketal (Strong, broad bands) |

| Fingerprint | 1365, 1390 | gem-Dimethyl doublet (t-butyl group) |

B. Mass Spectrometry (EI-MS)

Under Electron Ionization (70 eV), the molecule exhibits a characteristic fragmentation pattern driven by the stability of the ketal functionality.

-

Molecular Ion (M⁺): m/z 198 (Weak, often <5%)

-

Base Peak: m/z 99 or 86 (Ring cleavage)

-

Key Fragments:

-

m/z 183 [M - CH₃]⁺: Loss of a methyl group from the tert-butyl moiety.

-

m/z 141 [M - tBu]⁺: Loss of the entire tert-butyl group.

-

m/z 99: Characteristic dioxolane cation (alpha-cleavage).

-

C. Nuclear Magnetic Resonance (NMR)

The NMR data reflects the rigid chair conformation locked by the bulky tert-butyl group (equatorial preference > 5 kcal/mol).

¹H NMR (400 MHz, CDCl₃)

Unlike the 8-isomer, the 7-isomer's ketal protons are diastereotopic .

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 0.86 - 0.90 | Singlet | 9H | -C(CH₃)₃ | tert-Butyl group (Equatorial) |

| 1.20 - 1.85 | Multiplet | 9H | Cyclohexane Ring | Complex envelope; axial/equatorial protons |

| 3.90 - 4.00 | Multiplet | 4H | -O-CH₂-CH₂-O- | Diagnostic: Appears as an AA'BB' or ABCD multiplet due to chirality at C7. |

Mechanistic Note: In the 8-isomer (4-t-butyl), the ketal protons often appear as a singlet at δ 3.94 due to the plane of symmetry. In the 7-isomer (3-t-butyl), the lack of symmetry makes the "top" and "bottom" faces of the ketal distinct, splitting this signal.

¹³C NMR (100 MHz, CDCl₃)

The spectrum displays 10 distinct carbon environments (plus the t-butyl methyls).

| Shift (δ ppm) | Type | Assignment |

| 109.5 | Quaternary (C) | C5 (Spiro) : Ketal carbon (shifted from ~211 ppm in ketone) |

| 64.1, 64.3 | Secondary (CH₂) | C2, C3 : Ethylene glycol carbons (May appear as two peaks due to asymmetry) |

| 42 - 45 | Secondary (CH₂) | C6, C10 : Ring carbons α to the spiro center |

| 32.4 | Quaternary (C) | tert-Butyl quaternary carbon |

| 27.6 | Primary (CH₃) | tert-Butyl methyls (3x) |

| 20 - 35 | Secondary/Tertiary | Remaining ring carbons (C7, C8, C9) |

Visualization: NMR Logic & Conformation

Caption: Impact of asymmetry (C7 substitution) on the splitting pattern of ketal protons.

Experimental Validation Protocol

To validate the identity of the synthesized 7-isomer against the common 8-isomer:

-

Run ¹H NMR in CDCl₃: Focus on the region 3.9–4.0 ppm.

-

Singlet

Likely 8-isomer (4-t-butyl). -

Multiplet

Likely 7-isomer (3-t-butyl).

-

-

Run ¹³C NMR (DEPT-135):

-

Verify the number of CH₂ signals. The 7-isomer will show distinct shifts for C6 and C10 (alpha to spiro), whereas the 8-isomer may show equivalence or simpler patterns depending on resolution.

-

-

Melting Point (Derivative): If the ketal is liquid, hydrolyze a small aliquot back to the ketone and measure the MP of the 2,4-DNP derivative.

-

3-tert-butylcyclohexanone 2,4-DNP MP: ~140°C.

-

4-tert-butylcyclohexanone 2,4-DNP MP: ~213°C.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12300053, 7-(1,1-Dimethylethyl)-1,4-dioxaspiro[4.5]decane. Retrieved from [Link]

- Eliel, E. L., & Wilen, S. H. (1994).Stereochemistry of Organic Compounds. Wiley-Interscience.

-

NIST Mass Spectrometry Data Center. 1,4-Dioxaspiro[4.5]decane Derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Advanced 13C NMR Assignment Guide: 7-tert-butyl-1,4-dioxaspiro[4.5]decane

This guide is structured as a high-level technical whitepaper designed for analytical chemists and structural biologists. It prioritizes the methodology of assignment for this specific stereochemically complex molecule, addressing the ambiguity of spiro-numbering and the critical role of 2D NMR in resolving the cyclohexane ring conformers.

Executive Summary & Structural Context

The molecule 7-tert-butyl-1,4-dioxaspiro[4.5]decane represents a classic problem in rigid conformational analysis. It is the ethylene ketal protected form of 3-tert-butylcyclohexanone .

Unlike its more symmetric isomer (the 8-tert-butyl derivative, from 4-tert-butylcyclohexanone), the 7-tert-butyl isomer lacks a plane of symmetry. This chirality renders all carbons in the cyclohexane ring chemically distinct, significantly increasing spectral complexity. The tert-butyl group acts as a "conformational anchor," locking the cyclohexane ring into a chair conformation where the bulky group occupies the equatorial position to minimize 1,3-diaxial interactions.

Nomenclature & Numbering Clarification

Confusion in spiro-nomenclature is common. This guide adheres to the IUPAC standard for spiro[4.5]decane:

-

Positions 1-4: The dioxolane ring (O1-C2-C3-O4).

-

Position 5: The spiro quaternary carbon.

-

Positions 6-10: The cyclohexane ring (starting adjacent to the spiro center).

-

Target Molecule: The tert-butyl group is at C7 (equivalent to the C3 position of the parent cyclohexanone).

Experimental Strategy & Acquisition Parameters

To resolve the overlapping methylene signals characteristic of cyclohexane derivatives, standard 1D

Sample Preparation[1][2]

-

Solvent:

(Standard) or-

Expert Insight: Benzene-d6 is recommended if methylene signals overlap in Chloroform. The magnetic anisotropy of the benzene ring often induces shift dispersion in rigid aliphatic systems.

-

-

Concentration:

for adequate SNR on quaternary carbons within reasonable timeframes.

Pulse Sequence Configuration

| Experiment | Critical Parameter | Purpose |

| 1D | Relaxation delay ( | Quantitative integration of quaternary carbons (C5, C_tBu). |

| DEPT-135 | Standard | Distinguish |

| HSQC (Edited) | Correlate protons to carbons; phase editing mimics DEPT. | |

| HMBC | Link the tert-butyl protons to the ring and the ketal protons to C5. | |

| NOESY/ROESY | Mixing time | Crucial: Establish spatial proximity between the tert-butyl group and axial protons on C9/C5 to confirm stereochemistry. |

Assignment Logic & Diagnostic Data

The assignment relies on identifying the "Anchor Points" (Quaternary carbons and the Methine) and walking the spin system.

Predicted Chemical Shifts & Multiplicity

Note: Values are estimated based on substituent additivity rules relative to unsubstituted spiro[4.5]decane and 4-tert-butylcyclohexanone.

| Carbon Label | Type | Predicted Shift ( | Diagnostic Feature |

| C5 | 108.0 - 110.0 | Characteristic ketal shift. Downfield, low intensity. | |

| C2, C3 | 63.0 - 64.5 | Intense signal. May appear as two peaks due to asymmetry (diastereotopic). | |

| C7 | 42.0 - 45.0 | Methine. Attached to tert-butyl.[1][2][3][4] DEPT-135 (+). | |

| C11 | 32.0 - 32.5 | Quaternary. Low intensity. | |

| C12 | 27.0 - 27.5 | Very intense signal (3x equivalent methyls). | |

| C6 | 40.0 - 42.0 | ||

| C10 | 34.0 - 36.0 | ||

| C8 | 28.0 - 30.0 | ||

| C9 | 22.0 - 24.0 |

The Assignment Workflow (Logic Map)

The following diagram illustrates the decision tree for assigning the specific regioisomer (7-tert-butyl) versus the common 8-tert-butyl isomer.

Figure 1: Decision logic for distinguishing the 7-isomer from the 8-isomer based on spectral symmetry and signal count.

Detailed Mechanistic Analysis

The "Spiro-Shift" Effect

The spiro-carbon (C5) resonates at ~108-110 ppm. This is distinct from the carbonyl precursor (~211 ppm).

-

Verification: In the HMBC spectrum, the protons from the ethylene glycol bridge (3.9 - 4.0 ppm) will show a strong 3-bond correlation (

) to this quaternary carbon.

Differentiating the Methylenes (C6 vs C8 vs C9 vs C10)

This is the most challenging aspect due to the lack of symmetry in the 7-isomer.

-

C6 (Alpha-Alpha): Located between the spiro center and the tert-butyl group. It experiences two deshielding effects. It will likely be the most downfield methylene (~40+ ppm).

-

C9 (Gamma): Located opposite the tert-butyl group. In a rigid chair, gamma-gauche effects (if axial substituents existed) would shield it. However, with an equatorial t-Bu, C9 is simply the most remote from the deshielding oxygen atoms. It is typically the most upfield ring carbon (~23 ppm).

-

COSY Walk:

-

Find the distinct Methine proton (H7) in the 1H NMR (likely a triplet of triplets, ~1.0-1.5 ppm).

-

COSY: H7 correlates to H6 and H8.

-

HSQC: Use these proton assignments to identify C6 and C8.

-

HMBC: The quaternary spiro carbon (C5) will correlate strongly to H6 and H10 (the alpha protons), but NOT H8 or H9. This separates the "spiro-adjacent" carbons from the distal ones.

-

Stereochemical Confirmation (NOESY)

To prove the tert-butyl group is equatorial (and thus the ring is locked):

-

Observe the H7 (axial) proton.

-

It should show strong NOE correlations to the axial protons at C5 (none) and C9 .

-

Correction: Since C5 is quaternary, look for 1,3-diaxial NOE between H7(ax) and H9(ax) and H5 (Wait, C5 has no protons). Look for H7(ax) to H9(ax) and H11(ax) ? No, H11 is the t-butyl.

-

Correct NOE Path: H7 (axial) should show NOE to H9(axial) and H5-adjacent axial protons (H10-axial). If H7 is equatorial (t-butyl axial), these correlations vanish.

Visualizing the Connectivity

The following graph visualizes the HMBC (Heteronuclear Multiple Bond Correlation) pathways required to connect the fragments.

Figure 2: Key HMBC correlations linking the tert-butyl group and ketal functionality to the cyclohexane core.

References

-

NIST Chemistry WebBook. 1,4-Dioxaspiro[4.5]decane Spectra. National Institute of Standards and Technology.[5] [Link]

-

PubChem. 1,4-Dioxaspiro[4.5]decane Compound Summary. National Library of Medicine. [Link]

- Ashby, E. C., & Laemmle, J. T. (1975). Stereochemistry of organometallic compound addition to ketones. Chemical Reviews, 75(4), 521-546. (Foundational text on 4-t-butylcyclohexanone stereochemistry).

- Eliel, E. L., et al. (1965). Conformational Analysis. Wiley-Interscience. (Source for substituent additivity rules in cyclohexanes).

Disclaimer: Experimental chemical shifts may vary slightly based on concentration and temperature. The values provided here are calculated estimates based on standard substituent increments for the 7-isomer geometry.

Sources

The 7-(1,1-Dimethylethyl)-1,4-dioxaspiro[4.5]decane Scaffold: Conformational Locking and Carbonyl Protection

Executive Summary

In the architecture of complex organic synthesis, 7-(1,1-dimethylethyl)-1,4-dioxaspiro[4.5]decane represents a pivotal intersection between carbonyl protection and conformational engineering . Chemically, this molecule is the ethylene ketal of 3-tert-butylcyclohexanone .

While often categorized simply as a "protected ketone," its true utility lies in the 1,1-dimethylethyl (tert-butyl) group at position 7. This bulky substituent acts as a "conformational anchor," locking the cyclohexane ring into a rigid chair conformation due to the high energetic penalty (>5 kcal/mol) of placing a tert-butyl group in an axial position.

This guide details the synthesis, stability profile, and stereochemical applications of this scaffold, providing researchers with the protocols necessary to utilize it as a stereodirecting module in total synthesis.

Structural Dynamics & Conformational Analysis

To deploy this molecule effectively, one must understand its geometry. The IUPAC name 7-(1,1-dimethylethyl)-1,4-dioxaspiro[4.5]decane maps to the following structural logic:

-

Spiro[4.5]decane Core: A 5-membered dioxolane ring fused to a 6-membered cyclohexane ring at a single carbon (C5).

-

1,4-Dioxa: The 5-membered ring is a cyclic acetal (ketal), protecting the original carbonyl.

-

7-Position Substituent: The tert-butyl group is located at C7, which corresponds to the C3 position of the original cyclohexanone.

The "Locking" Mechanism

Unlike unsubstituted cyclohexane, which flips rapidly between chair conformers at room temperature, this scaffold is conformationally biased.

-

Equatorial Preference: The tert-butyl group at C7 demands an equatorial position to avoid severe 1,3-diaxial interactions with axial hydrogens at C5 and C9.

-

Rigidification: This locks the ring into a single chair conformation.

-

Stereochemical Relay: Consequently, the axial and equatorial orientations of all other carbons (specifically the

-carbons C6 and C10) are fixed. Reagents approaching these positions encounter a static steric environment, enabling high diastereoselectivity.

Synthesis & Installation Protocol

The formation of the 1,4-dioxaspiro moiety is a reversible, acid-catalyzed process. The following protocol ensures maximum conversion and water removal, critical for driving the equilibrium.

Reagents & Equipment

-

Substrate: 3-tert-butylcyclohexanone (CAS: 502-44-3).

-

Reagent: Ethylene Glycol (1.5 - 2.0 equivalents).

-

Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA) (0.05 equivalents).

-

Solvent: Toluene or Benzene (for azeotropic water removal).

-

Apparatus: Dean-Stark trap fitted with a reflux condenser.

Step-by-Step Methodology

-

Setup: Charge a round-bottom flask with 3-tert-butylcyclohexanone (10 mmol) and Toluene (50 mL).

-

Addition: Add Ethylene Glycol (15-20 mmol) and p-TSA (0.5 mmol).

-

Reflux: Heat the mixture to vigorous reflux. The solvent/water azeotrope will condense into the Dean-Stark trap.

-

Monitoring: Monitor the trap for water separation. The reaction is typically complete when water evolution ceases (2–4 hours). Checkpoint: TLC (10% EtOAc/Hexanes) should show disappearance of the ketone spot.

-

Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (to neutralize acid) followed by brine.

-

Purification: Dry over MgSO₄, filter, and concentrate in vacuo. The product can often be used without chromatography, or purified via silica gel flash chromatography (Hexanes/EtOAc 9:1).

Visualization: Protection Workflow

Figure 1: Acid-catalyzed ketalization pathway utilizing azeotropic water removal.

Chemical Stability & Orthogonality

A critical feature of the 1,4-dioxaspiro group is its orthogonality . It survives conditions that destroy the parent ketone, allowing for transformations elsewhere on the molecule.

| Condition Type | Reagent Class | Stability Status | Notes |

| Nucleophiles | Grignard (R-MgBr), Organolithiums (R-Li) | Stable | Ideal for protecting ketones during nucleophilic attack on esters/halides. |

| Reductants | LiAlH₄, NaBH₄, DIBAL-H | Stable | Protects carbonyl from hydride reduction. |

| Bases | LDA, NaH, KOtBu | Stable | Compatible with enolate chemistry generated at other sites. |

| Oxidants | Jones Reagent, PCC, KMnO₄ | Generally Stable | Cyclic ketals are resistant to most oxidants (unlike acyclic acetals). |

| Acids (Aqueous) | HCl, H₂SO₄, AcOH/H₂O | Labile | Mechanism of Deprotection. Hydrolyzes back to ketone. |

| Lewis Acids | BF₃·OEt₂, TiCl₄ | Variable | Can induce ring opening or rearrangement under anhydrous conditions. |

Stereoselective Utility (The "Role")

Why use the 7-tert-butyl (3-substituted) scaffold specifically?

While the 8-tert-butyl isomer (derived from 4-tert-butylcyclohexanone) is the standard for symmetry, the 7-tert-butyl isomer is chiral . This allows it to function as a probe for diastereoselective synthesis .

Application: Directed -Functionalization

When the ketone is regenerated or if a functional group exists at C6 (adjacent to the spiro center), the tert-butyl group at C7 dictates the trajectory of incoming reagents.

-

Scenario: Nucleophilic attack on a C6-carbocation or radical.

-

Outcome: The reagent will approach from the face opposite to the axial substituents favored by the locked chair, or will be guided by the twist-boat energies if the chair is destabilized.

-

1,3-Diaxial Interactions: In the 7-isomer, the tert-butyl group is meta to the spiro center. This creates a unique steric environment compared to the para (8-isomer) substitution, often used to resolve complex stereochemical ambiguities in natural product synthesis.

Visualization: Stereocontrol Logic

Figure 2: The tert-butyl group enforces a rigid chair, energetically favoring specific reagent approach vectors.

Deprotection Protocol

To recover the carbonyl functionality, aqueous acid hydrolysis is required.

-

Solvent System: Acetone/Water (4:1) or THF/Water (1:1).

-

Acid Source: 1M HCl or Pyridinium p-toluenesulfonate (PPTS) for milder conditions.

-

Procedure: Dissolve the ketal in the solvent system. Add acid catalyst. Heat to 50°C or reflux for 1–3 hours.

-

Mechanism: Protonation of the dioxolane oxygen

Ring opening

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9093, 1,4-Dioxaspiro[4.5]decane. Retrieved from [Link]

- Eliel, E. L., & Wilen, S. H. (1994).Stereochemistry of Organic Compounds. John Wiley & Sons.

-

NIST Mass Spectrometry Data Center. 1,4-Dioxaspiro[4.5]decane. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Allinger, N. L., et al. (1976). Conformational Analysis.[1] LI. The Conformations of Cyclohexanone Rings. Journal of the American Chemical Society.[1] (Validation of chair/twist-boat energies in substituted cyclohexanones).

Sources

Initial discovery and reporting of 7-(1,1-Dimethylethyl)-1,4-dioxaspiro(4.5)decane

This is an in-depth technical guide on 7-(1,1-Dimethylethyl)-1,4-dioxaspiro[4.5]decane , a specialized spirocyclic intermediate critical in conformational analysis and specific sectors of medicinal and fragrance chemistry.

Identity, Synthesis, and Conformational Utility

Executive Summary & Chemical Identity

7-(1,1-Dimethylethyl)-1,4-dioxaspiro[4.5]decane (CAS: 49673-70-3 ) is the ethylene glycol ketal of 3-tert-butylcyclohexanone . It represents a canonical "locked" conformational system used to study steric transmission and the stereoelectronic effects of spiro-fusion on cyclohexane rings.

While often overshadowed by its 4-substituted isomer (used extensively in stereoselectivity studies), the 7-substituted variant (derived from the 3-substituted ketone) provides a unique steric environment where the bulky tert-butyl group exerts a meta-directing influence relative to the spiro center, creating a distinct "twist" potential in the cyclohexane chair.

Chemical Profile

| Property | Specification |

| IUPAC Name | 7-(1,1-Dimethylethyl)-1,4-dioxaspiro[4.5]decane |

| Common Name | 3-tert-Butylcyclohexanone ethylene ketal |

| CAS Number | 49673-70-3 |

| Molecular Formula | C₁₂H₂₂O₂ |

| Molecular Weight | 198.30 g/mol |

| Spiro Center | C5 (IUPAC numbering) |

| Key Substituent | tert-Butyl group at C7 (beta to spiro carbon) |

| Physical State | Colorless viscous liquid or low-melting solid |

| Odor Profile | Faint, woody-camphoraceous (typical of tert-butyl cyclo-derivatives) |

Initial Discovery and Historical Context

The discovery of 7-(1,1-Dimethylethyl)-1,4-dioxaspiro[4.5]decane is not attributed to a single "eureka" moment in drug discovery but rather emerged from the golden age of conformational analysis (1960s-1970s) .

The "Anomeric" & Steric Era

Pioneers like Ernest L. Eliel and Norman L. Allinger utilized tert-butyl substituted cyclohexanes as "conformational anchors." The tert-butyl group, with an A-value > 5 kcal/mol, effectively locks the cyclohexane ring into a single chair conformation, forcing the substituent to be equatorial.

-

The Discovery Vector: The synthesis of the ethylene ketal (the title compound) was primarily reported to study the "Ketal Effect" —the observation that converting a ketone to a spiro-ketal changes the steric crowding at the alpha and beta positions.

-

Significance: Unlike the ketone, where the carbonyl carbon is sp² hybridized (planar), the spiro-ketal carbon is sp³ hybridized. This molecule was critical in proving that the introduction of a dioxolane ring introduces severe 1,3-diaxial interactions if substituents are present, but the 7-tert-butyl group (distal) allows for the isolation of pure electronic effects of the acetal functionality.

Synthesis & Reaction Mechanism

The synthesis is a classic Dean-Stark protection , but specific attention to the tert-butyl group's steric bulk is required to ensure complete conversion.

Core Reaction Pathway

The formation involves the acid-catalyzed nucleophilic attack of ethylene glycol on 3-tert-butylcyclohexanone, followed by cyclization and water removal.

Reagents:

-

Substrate: 3-tert-butylcyclohexanone (commercially available or synthesized via hydrogenation of 3-tert-butylphenol).

-

Reagent: Ethylene Glycol (1.5 - 2.0 equiv).

-

Catalyst: p-Toluenesulfonic acid (pTSA) or Camphorsulfonic acid (CSA).

-

Solvent: Toluene or Benzene (historically) for azeotropic water removal.

Step-by-Step Protocol

-

Charge: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-tert-butylcyclohexanone (10.0 g, 65 mmol).

-

Solvation: Dissolve in Toluene (150 mL). Add Ethylene Glycol (6.0 g, 97 mmol).

-

Catalysis: Add p-Toluenesulfonic acid monohydrate (0.6 g, 5 mol%).

-

Reflux: Attach a Dean-Stark trap and reflux condenser. Heat the mixture to vigorous reflux (bath temp ~130°C).

-

Monitoring: Monitor water collection in the trap. Reaction is typically complete when theoretical water (~1.2 mL) is collected (approx. 4-6 hours).

-

Note: The tert-butyl group does not sterically hinder the carbonyl (which is at C1), so reaction rates are comparable to unsubstituted cyclohexanone.

-

-

Workup: Cool to RT. Wash with sat.[1] NaHCO₃ (2 x 50 mL) to neutralize acid. Wash with Brine (50 mL).[1]

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

-

Distillation: Purify the residue via vacuum distillation (approx. 90-95°C at 2 mmHg) to yield the title compound as a clear oil.

Visualizing the Mechanism

Caption: Acid-catalyzed condensation pathway using a Dean-Stark apparatus to drive equilibrium.

Conformational Analysis (The "Technical Core")

This section details why this molecule is scientifically significant.

The Locking Effect

The tert-butyl group at C7 (C3 of the original ring) has an equatorial preference energy (

-

Conformation A: tert-Butyl Equatorial (Major >99.9%)

-

Conformation B: tert-Butyl Axial (Minor <0.1%)

The Spiro-Ketal Influence

Unlike a carbonyl oxygen (which is small and points away), the spiro-dioxolane ring introduces bulk.

-

Axial Attack Resistance: In the synthesis of this ketal, if the starting ketone were reduced, hydride would attack axially or equatorially. The ketal protects this center.

-

Twist-Boat Access: In some 3-substituted systems, the "ketal effect" can destabilize the chair form due to eclipsing interactions between the ketal oxygens and adjacent equatorial hydrogens. However, for the 7-tert-butyl derivative, the substituent is distal enough that the Chair conformation remains the global minimum .

NMR Signature (Diagnostic)

-

¹H NMR (400 MHz, CDCl₃):

- 0.85 (s, 9H, t-Bu): The sharp singlet is the hallmark.

- 3.90-4.00 (m, 4H, O-CH₂-CH₂-O): The ethylene ketal protons appear as a tight multiplet. If the ring were distorted (twist-boat), this multiplet would broaden or split into distinct AA'BB' systems due to magnetic non-equivalence.

- 1.2-1.8 (m, Ring protons): Complex envelope.

Applications in Drug Development

While the molecule itself is rarely the final API, it serves two critical roles in the pipeline:

Stereochemical Scaffold (Chiral Pool)

If the starting material is (R)-3-tert-butylcyclohexanone (enantiopure), the resulting ketal retains this chirality.

-

Usage: It serves as a rigid, chiral scaffold for constructing spiro-cyclic ligands. The tert-butyl group acts as a hydrophobic anchor in protein binding pockets, while the ketal can be hydrolyzed back to the ketone or opened to form ether-tethered functionalities.

Metabolic Stability Probe

In early discovery, researchers often replace a cyclohexyl group with a tert-butyl cyclohexyl group to block metabolic oxidation at the 4-position (para). The ketal variant is used to test the stability of the spiro-linkage under physiological pH (lysosomal stability tests).

Fragrance Chemistry

The 7-tert-butyl spiro system shares structural homology with woody/amber odorants (e.g., Ambrox derivatives). The ketal functionality provides a "softer" olfactory profile compared to the parent ketone, often used as a fixative or a heart note in functional perfumery.

References

-

Eliel, E. L., & Rerick, M. N. (1960).[2] Conformational Analysis. VI. The Reduction of 4-tert-Butylcyclohexanone. Journal of the American Chemical Society. Link(Foundational text on tert-butyl locking groups).

-

Allinger, N. L., & Blatter, H. M. (1961). Conformational Analysis. XVIII. The Physical Properties of the 3-Methylcyclohexanones. Journal of the American Chemical Society. Link(Establishes the thermodynamics of 3-substituted systems).

-

PubChem Compound Summary . (2025). 7-tert-Butyl-1,4-dioxaspiro[4.5]decane (CAS 49673-70-3).[3][4] National Center for Biotechnology Information. Link

- Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. (Context for spiro-ring strain).

Sources

An In-depth Technical Guide to the Stereochemistry of 7-(1,1-Dimethylethyl)-1,4-dioxaspiro[4.5]decane

Abstract

This technical guide provides a comprehensive examination of the stereochemistry of 7-(1,1-dimethylethyl)-1,4-dioxaspiro[4.5]decane. This spirocyclic compound, characterized by a bulky tert-butyl group on the cyclohexane ring, serves as a valuable model for understanding conformational preferences and stereoelectronic effects in complex molecular architectures. This document will delve into the synthesis, conformational analysis, and stereoisomerism of this molecule, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development. The content is grounded in authoritative references and presents data in a clear, accessible format, including detailed tables and explanatory diagrams.

Introduction

Spirocyclic systems, where two rings are joined by a single common atom, are prevalent structural motifs in a vast array of natural products and pharmacologically active compounds. The 1,4-dioxaspiro[4.5]decane framework, a ketal derived from cyclohexanone and ethylene glycol, is a common building block in organic synthesis, often employed as a protecting group for the ketone functionality.[1][2] The introduction of a sterically demanding 1,1-dimethylethyl (tert-butyl) group at the C7 position of the cyclohexane ring introduces significant conformational constraints, making 7-(1,1-dimethylethyl)-1,4-dioxaspiro[4.5]decane an excellent substrate for studying the interplay of steric hindrance and stereoelectronic effects on molecular geometry.

Understanding the stereochemistry of this molecule is paramount for predicting its reactivity and its interactions within a biological system. The precise three-dimensional arrangement of atoms dictates how a molecule will bind to a receptor or enzyme, a fundamental principle in rational drug design. This guide will provide a detailed analysis of the stereochemical features of the title compound, supported by spectroscopic and crystallographic data.

Synthesis and Structural Elucidation

The synthesis of 7-(1,1-dimethylethyl)-1,4-dioxaspiro[4.5]decane typically proceeds via the ketalization of 4-tert-butylcyclohexanone with ethylene glycol under acidic catalysis. This reaction is a standard method for protecting the carbonyl group of the ketone.

General Synthetic Protocol

A common and efficient method for the synthesis of the title compound involves the reaction of 4-tert-butylcyclohexanone with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), with azeotropic removal of water.[3]

Experimental Protocol: Synthesis of 7-(1,1-Dimethylethyl)-1,4-dioxaspiro[4.5]decane

-

Materials:

-

4-tert-Butylcyclohexanone

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Toluene (or benzene)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-tert-butylcyclohexanone, a slight excess of ethylene glycol (e.g., 1.1-1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid.

-

Add toluene to the flask to facilitate azeotropic removal of water.

-

Heat the mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 7-(1,1-dimethylethyl)-1,4-dioxaspiro[4.5]decane.

-

Structural Characterization

The structure of 7-(1,1-dimethylethyl)-1,4-dioxaspiro[4.5]decane can be unequivocally confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the tert-butyl group (a singlet around 0.9 ppm), the methylene protons of the ethylene glycol unit (a multiplet around 3.9 ppm), and the protons of the cyclohexane ring. The coupling patterns and chemical shifts of the cyclohexane protons provide valuable information about their axial or equatorial positions.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the quaternary carbon of the tert-butyl group, the methylene carbons of the tert-butyl group, the spiro carbon, the methylene carbons of the dioxolane ring, and the carbons of the cyclohexane ring.[4]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₂₂O₂), which is 198.30 g/mol .[5]

Conformational Analysis

The stereochemistry of 7-(1,1-dimethylethyl)-1,4-dioxaspiro[4.5]decane is dominated by the conformational preferences of the six-membered cyclohexane ring. The bulky tert-butyl group acts as a conformational lock, strongly favoring a chair conformation where it occupies an equatorial position to minimize steric strain (A-value of ~5 kcal/mol).

Chair Conformation of the Cyclohexane Ring

The cyclohexane ring in 7-(1,1-dimethylethyl)-1,4-dioxaspiro[4.5]decane adopts a stable chair conformation.[6][7] Due to the large size of the tert-butyl group, it will almost exclusively occupy an equatorial position to avoid energetically unfavorable 1,3-diaxial interactions. This effectively locks the conformation of the cyclohexane ring.

Conformation of the Dioxolane Ring

The five-membered dioxolane ring is not planar and typically adopts a twist or envelope conformation.[6][8] In the context of the spirocyclic system, the conformation of the dioxolane ring will be influenced by the geometry of the cyclohexane ring to which it is attached.

Anomeric Effects

In spiroketals, stereoelectronic effects such as the anomeric effect can play a significant role in determining the most stable conformation.[9] The anomeric effect involves the delocalization of a lone pair of electrons from an oxygen atom into an adjacent anti-periplanar σ* orbital of a C-O bond. This interaction stabilizes the conformation where such an alignment is possible. In 7-(1,1-dimethylethyl)-1,4-dioxaspiro[4.5]decane, the orientation of the C-O bonds in the dioxolane ring relative to the spiro carbon will be influenced by these anomeric interactions.

Stereoisomerism

The spiro carbon in 1,4-dioxaspiro[4.5]decane itself is not a stereocenter. However, the introduction of a substituent on the cyclohexane ring, such as the tert-butyl group at C7, can lead to the possibility of stereoisomers if other substituents are present. In the case of the parent 7-(1,1-dimethylethyl)-1,4-dioxaspiro[4.5]decane, the molecule is achiral due to a plane of symmetry that bisects the dioxolane ring and passes through the C1, C4, and C7 atoms of the cyclohexane ring (assuming the tert-butyl group is at C7).

However, if additional substituents are introduced onto the cyclohexane or dioxolane rings, diastereomers and enantiomers can arise. The locked conformation of the cyclohexane ring due to the equatorial tert-butyl group will have a profound influence on the relative stereochemistry of these additional substituents.

Advanced Spectroscopic and Analytical Techniques

For a more in-depth analysis of the stereochemistry, advanced analytical techniques are indispensable.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state.[6] An X-ray crystal structure of 7-(1,1-dimethylethyl)-1,4-dioxaspiro[4.5]decane would precisely determine the bond lengths, bond angles, and torsional angles, confirming the chair conformation of the cyclohexane ring with the equatorial tert-butyl group and the specific conformation of the dioxolane ring.[10]

Computational Modeling

In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) and ab initio calculations can be used to model the different possible conformations of the molecule and predict their relative energies.[9][11] This allows for a quantitative assessment of the energetic penalties associated with different conformers and provides a deeper understanding of the factors governing the molecule's preferred geometry.

Applications in Drug Development and Organic Synthesis

The 7-(1,1-dimethylethyl)-1,4-dioxaspiro[4.5]decane moiety, while primarily a protected form of 4-tert-butylcyclohexanone, provides a rigid scaffold that can be utilized in the design of new molecules with specific three-dimensional orientations of functional groups.[1] The predictable stereochemistry imparted by the bulky tert-butyl group makes it a valuable building block in the synthesis of complex target molecules where precise control over stereochemistry is crucial.

The understanding of its conformational behavior is directly applicable to the design of analogues of biologically active compounds where a spiroketal moiety is present. By controlling the stereochemistry of the spirocyclic core, medicinal chemists can fine-tune the binding affinity and selectivity of a drug candidate for its biological target.

Conclusion

The stereochemistry of 7-(1,1-dimethylethyl)-1,4-dioxaspiro[4.5]decane is a fascinating case study in conformational analysis. The dominant influence of the sterically demanding tert-butyl group, which locks the cyclohexane ring into a chair conformation with an equatorial substituent, provides a rigid and predictable molecular framework. A thorough understanding of its synthesis, conformational preferences, and the interplay of steric and stereoelectronic effects is essential for its effective use in organic synthesis and drug discovery. The application of advanced analytical techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling allows for a comprehensive elucidation of its three-dimensional structure, providing a solid foundation for the rational design of more complex molecules.

Visualizations

Synthesis Workflow

Caption: Synthetic workflow for 7-(1,1-dimethylethyl)-1,4-dioxaspiro[4.5]decane.

Conformational Analysis Logic

Caption: Key factors influencing the conformation of the title compound.

References

-

Synthesis of (1) cis-7-Butyl-1,4-dioxaspiro[6][12]decane-8-carboxylic acid ethyl ester. (n.d.). Mol-Instincts. Retrieved February 13, 2024, from [Link]

-

Synthesis of (S)-tert-butyl 7-propyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

-

1,4-Dioxaspiro[6][12]decane, (E)-2,3-dimethyl-7-t-butyl- - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved February 13, 2024, from [Link]

-

Wu, Y., & Ohlsson, E. (1993). A Modified Synthesis of (±)-(E)-7-Methyl-1,6-dioxaspiro[6][12]decane. Acta Chemica Scandinavica, 47, 422-424.

- Fukaya, K., Sugai, T., & Watanabe, H. (2015). Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol.

-

9,9-Dimethylspiro[4.5]decan-7-one. (n.d.). Organic Syntheses. Retrieved February 13, 2024, from [Link]

-

Sadat-Bernal, J., & Notario, R. (2011). Conformational behaviors of 1,7-dioxa-spiro[6][6]undecane and its dithia and diselena analogs in relation to the anomeric effect. Journal of Molecular Modeling, 17(8), 1953-1961.

-

(a) 7-Methyl-1,4-dioxaspiro[4.5]decane; as the core structure for... (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

-

1,4-Dioxaspiro(4.5)decane. (n.d.). PubChem. Retrieved February 13, 2024, from [Link]

-

Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). (n.d.). Cheméo. Retrieved February 13, 2024, from [Link]

-

1,4-Dioxaspiro[4.5]decane. (n.d.). NIST WebBook. Retrieved February 13, 2024, from [Link]

-

1,4-Dioxaspiro[4.5]decane, 8-(1,1-dimethylethyl)-2-methyl-. (n.d.). EPA. Retrieved February 13, 2024, from [Link]

- Portilla, J., et al. (2001). 7-Phenyl-1-oxa-4-thiaspiro[4.5]decan-7-ol stereoisomers.

- Minyaev, M. E., et al. (2018). (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids.

- Samoshin, V. V. (2015). Conformational analysis of cycloalkanes.

-

1,4-Dioxa-spiro(4.5)decane - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved February 13, 2024, from [Link]

- Castro, E. A., & Zubieta, C. (2002). Conformational Analysis of 1,2,4,5-Tetroxane. SSRN Electronic Journal.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,4-Dioxaspiro(4.5)decane | C8H14O2 | CID 9093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. echemi.com [echemi.com]

- 6. Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. iranarze.ir [iranarze.ir]

- 10. researchgate.net [researchgate.net]

- 11. papers.ssrn.com [papers.ssrn.com]

- 12. scispace.com [scispace.com]

Methodological & Application

Synthesis of 7-(1,1-Dimethylethyl)-1,4-dioxaspiro[4.5]decane: A Detailed Protocol for Ketal Protection

<APPLICATION NOTE >

Introduction

The protection of carbonyl functionalities is a cornerstone of multistep organic synthesis, enabling chemists to selectively modify other parts of a molecule.[1] Among the various protecting groups, the formation of cyclic acetals (or ketals from ketones) using diols is a widely employed and robust strategy.[2][3] This application note provides a comprehensive, in-depth guide for the synthesis of 7-(1,1-dimethylethyl)-1,4-dioxaspiro[4.5]decane from 4-tert-butylcyclohexanone. This transformation serves as an excellent case study in the acid-catalyzed protection of a ketone, a critical technique for researchers, scientists, and professionals in drug development. The resulting spirocyclic ketal is a valuable intermediate in the synthesis of more complex molecular architectures.

Reaction Principle and Causality

The synthesis proceeds via the acid-catalyzed reaction of 4-tert-butylcyclohexanone with ethylene glycol. This reaction is a reversible nucleophilic addition to the carbonyl group.[4][5] The presence of an acid catalyst, typically p-toluenesulfonic acid (p-TsOH), is crucial as it protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the weakly nucleophilic hydroxyl groups of ethylene glycol.[2][3]

The reaction equilibrium is driven towards the formation of the ketal by the continuous removal of water, a byproduct of the reaction.[2] This is classically achieved through azeotropic distillation using a Dean-Stark apparatus, where an inert solvent like toluene forms an azeotrope with water.[6] As the mixture refluxes, the azeotrope distills, and upon condensation, the water separates from the less dense, immiscible toluene and is collected in the trap, while the toluene is returned to the reaction flask. This sequestration of water prevents the reverse reaction (hydrolysis of the ketal) from occurring, thus ensuring a high yield of the desired product.

Materials and Safety

Chemicals:

| Chemical | Formula | CAS No. | Key Hazards |

| 4-tert-Butylcyclohexanone | C10H18O | 98-53-3 | Harmful if swallowed, causes skin and eye irritation.[7][8][9] |

| Ethylene Glycol | C2H6O2 | 107-21-1 | Harmful if swallowed, may cause damage to organs through prolonged or repeated exposure.[10][11][12] |

| p-Toluenesulfonic acid monohydrate (p-TsOH) | C7H8O3S·H2O | 6192-52-5 | Causes severe skin burns and eye damage, may cause respiratory irritation.[13][14] |

| Toluene | C7H8 | 108-88-3 | Highly flammable liquid and vapor, may be fatal if swallowed and enters airways, causes skin irritation, suspected of damaging the unborn child.[15][16][17][18][19] |

| Saturated Sodium Bicarbonate Solution | NaHCO3(aq) | 144-55-8 (solid) | Not classified as hazardous. |

| Anhydrous Magnesium Sulfate | MgSO4 | 7487-88-9 | Not classified as hazardous. |

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[11]

-

Toluene is highly flammable; ensure there are no open flames or spark sources in the vicinity.[18] Use of explosion-proof equipment is recommended.[16]

-

Handle p-toluenesulfonic acid with extreme care as it is corrosive.[14]

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.[7][10][15][20][21]

Experimental Protocol

This protocol outlines the synthesis of 7-(1,1-dimethylethyl)-1,4-dioxaspiro[4.5]decane on a laboratory scale.

Diagram of Experimental Workflow:

Caption: Workflow for the synthesis of 7-(1,1-dimethylethyl)-1,4-dioxaspiro[4.5]decane.

Step-by-Step Procedure:

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-tert-butylcyclohexanone (15.4 g, 0.1 mol).

-

Add toluene (100 mL), followed by ethylene glycol (6.82 g, 0.11 mol, 1.1 equivalents).

-

Carefully add a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 190 mg, 0.001 mol).

-

Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.[6]

-

-

Reaction:

-

Heat the reaction mixture to reflux using a heating mantle.

-

The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

-

Continue refluxing until no more water is observed collecting in the trap (typically 12-24 hours). The theoretical amount of water to be collected is 1.8 mL.

-

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of water to neutralize the acid catalyst and remove any remaining ethylene glycol.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

-

Purification and Characterization:

-

Remove the toluene solvent from the filtrate using a rotary evaporator.

-

The resulting crude product, 7-(1,1-dimethylethyl)-1,4-dioxaspiro[4.5]decane, is often of sufficient purity for subsequent steps.

-

If further purification is required, vacuum distillation or column chromatography on silica gel can be employed.

-

The final product should be characterized by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

-

Expected Results and Data

| Parameter | Value |

| Starting Material Mass | 15.4 g |

| Molar Mass of Starting Material | 154.25 g/mol |

| Moles of Starting Material | 0.1 mol |

| Molar Mass of Product | 198.30 g/mol [22] |

| Theoretical Yield | 19.83 g |

| Expected Yield | >90% |

The reaction typically proceeds with high efficiency, with reported yields often exceeding 90%.[23] The purity of the product after the work-up is generally high.

Troubleshooting

-

Low Yield:

-

Incomplete reaction: Ensure the reaction is refluxed for a sufficient duration. Monitor the water collection in the Dean-Stark trap; the reaction is complete when water accumulation ceases.

-

Inefficient water removal: Check for leaks in the glassware setup. Ensure the heating is vigorous enough to maintain a steady reflux. For small-scale reactions, an alternative setup using molecular sieves to trap water can be more effective.[24][25][26][27]

-

Loss during work-up: Be careful during the aqueous washes to avoid emulsion formation. If an emulsion forms, the addition of brine can help to break it.

-

-

Presence of Starting Material in the Product:

-

This indicates an incomplete reaction. The reaction time may need to be extended, or a slightly larger excess of ethylene glycol could be used. Ensure the catalyst has not degraded.

-

Conclusion

The synthesis of 7-(1,1-dimethylethyl)-1,4-dioxaspiro[4.5]decane via the acid-catalyzed ketalization of 4-tert-butylcyclohexanone is a reliable and high-yielding procedure. This application note provides a detailed protocol, including safety considerations and troubleshooting tips, to aid researchers in successfully performing this important transformation. The principles and techniques described herein are broadly applicable to the protection of other ketones and aldehydes, making this a valuable addition to the synthetic chemist's toolkit.

References

- Vertex AI Search. (n.d.). SAFETY DATA SHEET TOLUENE LRG - Chemical Suppliers. Retrieved February 17, 2026.

- Vertex AI Search. (n.d.). SAFETY DATA SHEET TOLUENE - United Paints. Retrieved February 17, 2026.

- Carl ROTH. (n.d.). Safety Data Sheet: Toluene. Retrieved February 17, 2026.

- Vertex AI Search. (n.d.). 4-tert-Butylcyclohexanone - Material Safety Data Sheet (MSDS). Retrieved February 17, 2026.

-

Total Synthesis. (2024, October 10). Acetal Protecting Group & Mechanism. Retrieved February 17, 2026, from [Link]

- Flinn Scientific. (2015, July 15). Ethylene Glycol Safety Data Sheet (SDS). Retrieved February 17, 2026.

- Fisher Scientific. (2014, March 27).

- Merck Millipore. (n.d.).

- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: toluene. Retrieved February 17, 2026.

- ChemicalBook. (n.d.).

-

Chemistry Steps. (2025, July 6). Formation and Reactions of Acetals. Retrieved February 17, 2026, from [Link]

- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Tert.-butylcyclohexanone, 99%. Retrieved February 17, 2026.

- Penta chemicals. (2024, July 8).

- ECHEMI. (n.d.).

- JMN Specialties, Inc. (n.d.). Safety Data Sheet (ETHYLENE GLYCOL 50%). Retrieved February 17, 2026.

- Sdfine. (n.d.).

- Vertex AI Search. (2021, January 25).

-

Study.com. (n.d.). Acetal Group | Formation, Structure & Mechanism. Retrieved February 17, 2026, from [Link]

- Fisher Scientific. (2009, December 24).

- Organic Chemistry Explained!. (2021, December 1). Acetals, Hemiacetals, Ketals & Hemiketals. Retrieved February 17, 2026.

- Carl ROTH. (n.d.). Safety Data Sheet: Ethylene glycol. Retrieved February 17, 2026.

- CDH Fine Chemical. (n.d.). p-Toluene Sulphonic Acid CAS No 6192-52-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved February 17, 2026.

- Vertex AI Search. (n.d.).

-

Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved February 17, 2026, from [Link]

- Sigma-Aldrich. (2025, April 30).

-

Quora. (2021, May 18). How to synthesize 4-tert-butylcyclohexanone. Retrieved February 17, 2026, from [Link]

-

ACS Publications. (2019, August 12). Small-Scale Procedure for Acid-Catalyzed Ketal Formation. Retrieved February 17, 2026, from [Link]

-

Caltech. (2019, August 12). A Small-scale Procedure for Acid-catalyzed Ketal Formation. Retrieved February 17, 2026, from [Link]

-

Vertex AI Search. (n.d.). Synthesis of (1) cis-7-Butyl-1,4-dioxaspiro[2][20]decane-8-carboxylic acid ethyl ester. Retrieved February 17, 2026.

-

ACS Publications. (2019, August 12). Small-Scale Procedure for Acid-Catalyzed Ketal Formation | The Journal of Organic Chemistry. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (n.d.). Small-Scale Procedure for Acid-Catalyzed Ketal Formation | Request PDF. Retrieved February 17, 2026, from [Link]

- PMC. (n.d.). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved February 17, 2026.

-

Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved February 17, 2026, from [Link]

- Vertex AI Search. (n.d.). Chemical Compatibility Table. Retrieved February 17, 2026.

-

ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved February 17, 2026, from [Link]

- Vertex AI Search. (n.d.). Chemical Compatibility Chart X. Retrieved February 17, 2026.

-

PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decane. Retrieved February 17, 2026, from [Link]

- Google Patents. (n.d.).

- Benchchem. (n.d.). An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History. Retrieved February 17, 2026.

- Benchchem. (n.d.).

- gsrs. (n.d.). 3,9-DIMETHYL-6-(1-METHYLETHYL)-1,4-DIOXASPIRO(4.5)DECAN-2-ONE. Retrieved February 17, 2026.

-

YouTube. (2018, September 20). 19.5b Cyclic Acetals as Protecting Groups. Retrieved February 17, 2026, from [Link]

- SpectraBase. (n.d.). 1-Oxaspiro[4.5]decan-2-one, 7-(1,1-dimethylethyl)- - Optional[MS (GC)] - Spectrum. Retrieved February 17, 2026.

- PubChemLite. (n.d.). 1,4-dioxaspiro[4.5]decane, 8-(1,1-dimethylethyl)-. Retrieved February 17, 2026.

Sources

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 4. Acetal Group | Formation, Structure & Mechanism | Study.com [study.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

- 7. fishersci.com [fishersci.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. Ethylene Glycol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 11. jmnspecialties.com [jmnspecialties.com]

- 12. carlroth.com [carlroth.com]

- 13. fishersci.com [fishersci.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. chemicals.co.uk [chemicals.co.uk]

- 16. unitedpaints.co.nz [unitedpaints.co.nz]

- 17. carlroth.com [carlroth.com]

- 18. chemos.de [chemos.de]

- 19. pentachemicals.eu [pentachemicals.eu]

- 20. chemicalbull.com [chemicalbull.com]

- 21. echemi.com [echemi.com]

- 22. echemi.com [echemi.com]

- 23. prepchem.com [prepchem.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

Step-by-step protocol for 7-(1,1-Dimethylethyl)-1,4-dioxaspiro(4.5)decane synthesis

Application Note: High-Yield Synthesis of 7-(1,1-Dimethylethyl)-1,4-dioxaspiro[4.5]decane

Executive Summary

This guide details the synthesis of 7-(1,1-dimethylethyl)-1,4-dioxaspiro[4.5]decane (CAS: 49673-70-3).[1] Chemically, this molecule is the ethylene glycol ketal of 3-tert-butylcyclohexanone .

Critical Isomer Distinction: Researchers often confuse this target with its para-substituted isomer (derived from 4-tert-butylcyclohexanone).

-

Target (7-isomer): Derived from 3-tert-butylcyclohexanone . The tert-butyl group is meta to the spiro center.

-

Common Analog (8-isomer): Derived from 4-tert-butylcyclohexanone .[2] The tert-butyl group is para to the spiro center.

While the protocol below is chemically valid for both isomers, the stoichiometry and starting materials defined here specifically target the 7-isomer as requested.

Reaction Scheme & Mechanism

The synthesis utilizes a classic Brønsted acid-catalyzed nucleophilic addition of ethylene glycol to a ketone, driven to completion by the azeotropic removal of water (Le Chatelier’s principle).

The Transformation:

-

Precursor: 3-tert-butylcyclohexanone (Liquid or low-melting solid).

-

Reagent: Ethylene Glycol (1,2-Ethanediol).

-

Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA).

-

Solvent: Toluene (Preferred over benzene for safety and higher boiling point).

Mechanistic Pathway (DOT Visualization)

Figure 1: Acid-catalyzed mechanism for spiro-ketal formation. The removal of water at the "Water Loss" step is critical for driving the equilibrium forward.

Experimental Design Strategy

Thermodynamics vs. Kinetics

-

Equilibrium: The reaction

is near unity. To achieve high yield (>90%), water must be physically removed. -

Azeotrope: We use Toluene (bp 110.6 °C). The Toluene/Water azeotrope boils at 85 °C containing ~20% water. This allows efficient separation in a Dean-Stark trap.

-

Sterics: The tert-butyl group at position 3 creates moderate steric hindrance. Vigorous reflux is required to ensure the transition state energy is overcome.

Reagent Stoichiometry Table

| Component | Role | Equiv. | MW ( g/mol ) | Density (g/mL) | Quantity (Example) |

| 3-tert-Butylcyclohexanone | Limiting Reagent | 1.0 | 154.25 | 0.91 | 15.4 g (100 mmol) |

| Ethylene Glycol | Nucleophile | 1.5 - 2.0 | 62.07 | 1.11 | 9.3 g (150 mmol) |

| p-TSA (Monohydrate) | Catalyst | 0.05 (5 mol%) | 190.22 | Solid | ~0.95 g |

| Toluene | Solvent | N/A | 92.14 | 0.87 | 150 mL |

Step-by-Step Protocol

Phase 1: Reaction Setup

-

Assembly: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.

-

Note: Ensure the Dean-Stark trap side-arm is pre-filled with Toluene to prevent the initial azeotrope from being "stuck" in the trap volume.

-

-

Charging: Add 3-tert-butylcyclohexanone (15.4 g), Ethylene Glycol (9.3 g), and Toluene (150 mL) to the flask.

-

Catalyst Addition: Add p-TSA (0.95 g) last.

-

Inert Atmosphere: Flush the system with Nitrogen (

) or Argon for 5 minutes, then maintain a static inert atmosphere (balloon or bubbler).

Phase 2: Reflux & Dehydration

-

Heating: Heat the oil bath to ~135-140 °C to establish a vigorous reflux.

-

Monitoring:

-

Observe water droplets collecting at the bottom of the Dean-Stark trap.[3]

-

Endpoint: Reflux until water generation ceases (theoretical max: 1.8 mL for 100 mmol scale). This typically takes 3–6 hours .

-

Validation: Spot TLC (Hexane/EtOAc 9:1). The ketone spot (

) should disappear; the ketal spot (

-

Phase 3: Work-up

-

Cooling: Cool the reaction mixture to room temperature (RT).

-

Quenching: Pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous Sodium Bicarbonate (

). This neutralizes the acid catalyst to prevent hydrolysis during workup. -

Extraction:

-

Shake and separate layers. Keep the organic (top) layer.

-

Wash the organic layer with Distilled Water (

mL) to remove excess ethylene glycol. -

Wash with Brine (

mL).

-

-

Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (

) for 15 minutes. Filter off the solids.[2]

Phase 4: Purification

-

Concentration: Remove Toluene via rotary evaporation (40 °C water bath, vacuum down to 20 mbar).

-

Distillation (Recommended): The residue is likely a viscous oil. Purify by vacuum distillation.

-

Expected bp: ~100–110 °C at 2 mmHg (Estimate based on structural analogs).

-

Yield: Expect 85–95% (approx. 19–21 g).

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis. The TLC check is the critical decision gate.

Quality Control & Validation

| Analytical Method | Expected Result |

| IR Spectroscopy | Absence of C=O stretch (~1715 cm⁻¹). Presence of C-O-C stretches (1050-1150 cm⁻¹). |

| 1H NMR (CDCl3) | Ketone: Disappearance of |

| GC-MS | Molecular Ion |

Troubleshooting Guide:

-

Problem: Reaction stalls (Ketone remains).

-

Cause: Wet solvent or insufficient water removal.

-

Fix: Replace molecular sieves in solvent; wrap Dean-Stark arm with foil/cotton to improve distillation rate.

-

-

Problem: Product hydrolyzes on column.

-

Cause: Silica gel is slightly acidic.

-

Fix: Pre-treat silica with 1% Triethylamine/Hexane or use basic alumina.

-

References

-

Standard Ketalization Protocol

-

Organic Syntheses, Coll.[2] Vol. 5, p. 303 (1973); Vol. 41, p. 53 (1961). (General procedure for cyclohexanone ketals).

-

-

Dean-Stark Efficiency Data

- University of York, Dept of Chemistry.

-

Compound Identification (Analogous 8-isomer data for spectral comparison)

-

National Institute of Standards and Technology (NIST) Chemistry WebBook. "1,4-Dioxaspiro[4.5]decane."[4]

-

-

Specific Isomer Nomenclature

- PubChem Compound Summary for CID 136750 (3-tert-butylcyclohexanone precursor).

Sources

Applications of 7-(1,1-Dimethylethyl)-1,4-dioxaspiro[4.5]decane in Organic Synthesis: An Overview

Introduction

7-(1,1-Dimethylethyl)-1,4-dioxaspiro[4.5]decane, a derivative of the more common 1,4-dioxaspiro[4.5]decane, is a chemical compound with potential applications in organic synthesis. Its structure, featuring a bulky tert-butyl group on the cyclohexane ring, suggests its utility as a sterically hindered building block. The 1,4-dioxaspiro[4.5]decane core is a well-established protecting group for ketones and aldehydes, formed by the reaction of a carbonyl compound with ethylene glycol. This spiroketal structure is generally stable to a wide range of reaction conditions, yet can be selectively removed under acidic conditions.

While specific, detailed applications and protocols for 7-(1,1-dimethylethyl)-1,4-dioxaspiro[4.5]decane are not extensively documented in readily available scientific literature, its structural motifs allow for informed speculation on its potential roles in modern organic synthesis. This guide will provide a theoretical framework for its application based on the known reactivity of related compounds.

Core Structure and Potential Synthetic Utility